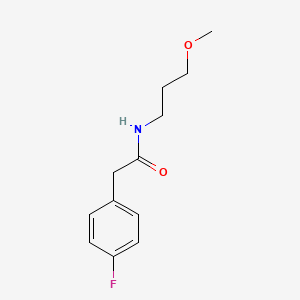![molecular formula C15H22N2O5S B4914715 2-[3-(Azepan-1-ylsulfonyl)-4-methoxyphenoxy]acetamide](/img/structure/B4914715.png)
2-[3-(Azepan-1-ylsulfonyl)-4-methoxyphenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Azepan-1-ylsulfonyl)-4-methoxyphenoxy]acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phenoxyacetamide backbone with an azepane sulfonyl group and a methoxy substituent, which contribute to its distinctive chemical behavior and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Azepan-1-ylsulfonyl)-4-methoxyphenoxy]acetamide typically involves multiple steps, starting with the preparation of the phenoxyacetamide core. The azepane sulfonyl group is introduced through a sulfonylation reaction, followed by the methoxy group addition via methylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(Azepan-1-ylsulfonyl)-4-methoxyphenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfonyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenoxy or acetamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with parameters like temperature, solvent, and reaction time being carefully controlled.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxy or acetamide moieties.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential therapeutic uses, such as targeting specific enzymes or pathways in disease treatment.
Industry: The compound’s unique properties make it suitable for various industrial applications, including materials science and catalysis.
Wirkmechanismus
The mechanism of action of 2-[3-(Azepan-1-ylsulfonyl)-4-methoxyphenoxy]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like dihydrofolate reductase (DHFR), disrupting essential biological processes in microorganisms or cancer cells. The compound’s sulfonyl and methoxy groups play crucial roles in its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-(Azepan-1-ylsulfonyl)-2-methoxyphenyl)-2-(quinolin-4-yl)acetamide
- 3-(Azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-2-ylmethyl)benzamide
Highlighting Uniqueness
Compared to similar compounds, 2-[3-(Azepan-1-ylsulfonyl)-4-methoxyphenoxy]acetamide stands out due to its specific structural features, such as the methoxy group on the phenoxy ring. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.
Eigenschaften
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)-4-methoxyphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-21-13-7-6-12(22-11-15(16)18)10-14(13)23(19,20)17-8-4-2-3-5-9-17/h6-7,10H,2-5,8-9,11H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTRAZFHKOGACW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC(=O)N)S(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B4914636.png)

![4-ethoxy-3-[(E)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]benzoic acid](/img/structure/B4914649.png)
![{4-(2-chlorobenzyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}methanol](/img/structure/B4914664.png)
![2-chloro-N-[4-[4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]phenyl]benzamide](/img/structure/B4914676.png)
![2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B4914684.png)
![1-bromo-4-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B4914689.png)
![1-[1-(3,5-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B4914696.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4914703.png)
![N~1~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4914707.png)
![3-(1-naphthyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B4914721.png)
![methyl 4-{[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B4914724.png)
![(5E)-1-(4-bromo-3-methylphenyl)-5-[4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4914731.png)
